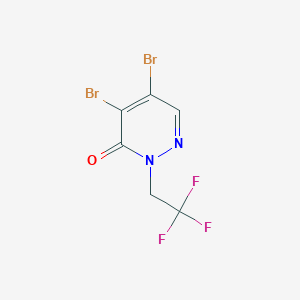

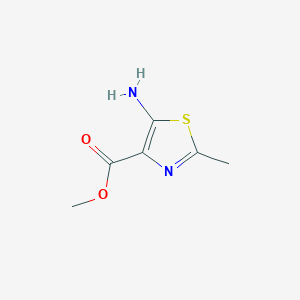

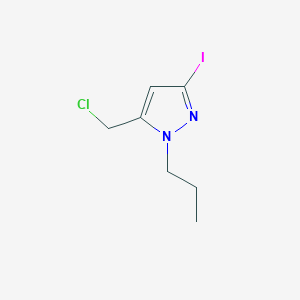

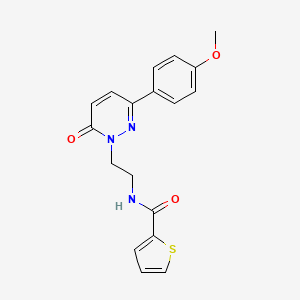

![molecular formula C13H14F3NO B2602185 4-(三氟甲基)-1,2-二氢螺[吲哚-3,4'-氧杂环] CAS No. 2197054-23-0](/img/structure/B2602185.png)

4-(三氟甲基)-1,2-二氢螺[吲哚-3,4'-氧杂环]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” seems to be a complex organic molecule. Trifluoromethyl groups are often used in organic chemistry due to their unique properties . They belong to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” would likely be complex due to the presence of the trifluoromethyl group and the spiro[indole-3,4’-oxane] moiety. Trifluoromethyl groups are known to have unique physicochemical properties due to the combination of the small size of the fluorine atom (which is the next smallest atom after hydrogen) and its large electronegativity .

科学研究应用

光降解比较研究

一项研究比较了螺[吲哚啉-恶嗪]衍生物与其他相关化合物之间的光降解,阐明了它们的光稳定性和紫外光下降解的机理。这项研究对于需要稳定的光致变色材料的应用(例如光学器件或传感器)具有重要意义 (Baillet, Giusti, & Guglielmetti, 1993).

烃类的氧官能化

另一项研究采用强力的甲基(三氟甲基)二噁杂环烷对带有环丙基部分的烃类进行直接氧官能化。这项工作强调了该化合物在选择性氧化烃类中的效用,这是合成具有潜在药用价值的复杂有机分子的关键步骤 (D’Accolti, Dinoi, Fusco, Russo, & Curci, 2003).

烯醇醚的环氧化

探索了使用分离的甲基三氟甲基二噁杂环烷对烯醇醚进行环氧化,从而产生高产率的螺环氧化物。该方法突出了此类化合物在合成环氧化物中的重要性,环氧化物是有机合成中有价值的中间体 (Troisi, Cassidei, Lopez, Mello, & Curci, 1989).

2-吲哚基三氟甲磺酸酯的制备

研究了使用三氟甲磺酸酐处理吲哚酮以生成1-(三氟甲磺酰)吲哚-2-基三氟甲磺酸酯,证明了该化合物在创建官能化吲哚中的作用,而官能化吲哚在药物化学中很有价值 (Conway & Gribble, 1992).

螺[茚满-2,1'-吡咯并[2,1-a]异喹啉]的合成

一项关于通过三组分反应有效合成新型螺化合物的研究展示了该化合物在生成复杂分子结构中的效用。这些发现对新材料和药物的开发具有重要意义 (Wang & Yan, 2014).

安全和危害

The safety data sheet for a related compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Similar precautions would likely apply to “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]”.

未来方向

While the future directions for “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” are not specified in the search results, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

作用机制

Target of Action

The compound “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” is a complex organic molecule that contains an indole and a trifluoromethyl group . Indole compounds are known to interact with a variety of biological targets, including enzymes, receptors, and DNA . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, suggesting that they may enhance the compound’s interaction with its targets .

Mode of Action

Indole derivatives often work by binding to their targets and modulating their activity . The trifluoromethyl group may enhance the compound’s binding affinity or alter its interaction with the target .

Biochemical Pathways

Without specific information on “4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]”, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .

Result of Action

Given the biological activities associated with indole derivatives, it’s possible that this compound could have a range of effects .

生化分析

Biochemical Properties

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, making it a potent inhibitor or activator. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can undergo slow degradation, leading to a gradual decrease in its biological activity. Long-term exposure to 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] has been associated with sustained modulation of cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific concentration levels .

Metabolic Pathways

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. These interactions influence the compound’s localization and accumulation within cells .

Subcellular Localization

4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

属性

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-17-10)4-6-18-7-5-12/h1-3,17H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEMVSTVUBUZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602102.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)

![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)

![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)